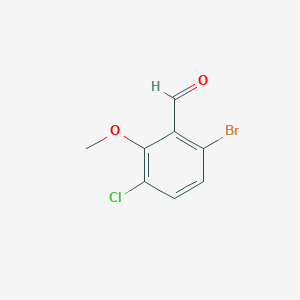
1-Bromo-4-chloro-2-ethyl-3-fluorobenzene
Vue d'ensemble
Description
1-Bromo-4-chloro-2-ethyl-3-fluorobenzene is a polyhalogenated aromatic compound with the molecular formula C₈H₇BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, ethyl, and fluorine groups.
Méthodes De Préparation
The synthesis of 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, the starting material, 2-ethyl-3-fluorobenzene, can be subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial production methods typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with 2-cyanoarylboronic esters yields biphenyl compounds, which are precursors for synthesizing phenanthridines .
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: This compound can be used in the development of new materials with specific electronic and optical properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic aromatic substitution reactions, the halogen atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances the reactivity of the compound towards nucleophiles .
In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the arylboronic acid. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-2-ethyl-3-fluorobenzene can be compared with other polyhalogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.
1-Bromo-4-fluorobenzene: Contains only bromine and fluorine substituents, making it less versatile in terms of chemical reactivity compared to this compound.
1-Bromo-3-fluorobenzene: The position of the fluorine atom is different, which can affect the compound’s reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of steric and electronic effects, making it a valuable intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-ethyl-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUEDPNTSNLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275133 | |
| Record name | 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628524-93-5 | |
| Record name | 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628524-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)





![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)
